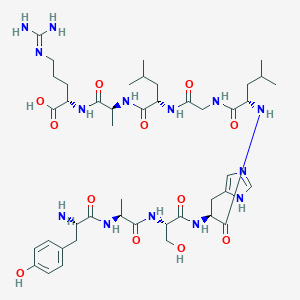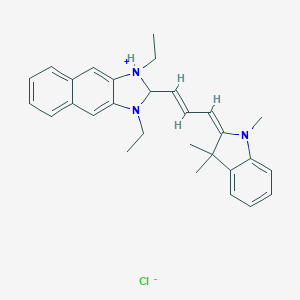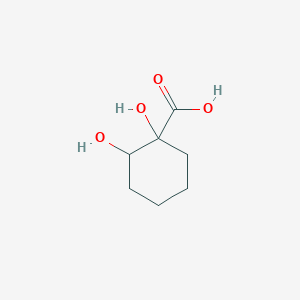
N,N,2-trimethylaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethylaziridine-1-carboxamide: is a cyclic amide that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity. This compound is a colorless liquid that is soluble in both water and organic solvents. Its molecular formula is C6H12N2O, and it has a molecular weight of 128.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylaziridine-1-carboxamide typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride as the coupling reagent . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and typically yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar amidation protocols but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2-trimethylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to open the aziridine ring.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential use in non-viral gene transfection due to its ability to form polyamines.
Medicine: Explored for its antibacterial and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the production of coatings, materials templating, and CO2 adsorption.
Wirkmechanismus
The mechanism of action of N,N,2-trimethylaziridine-1-carboxamide involves its ability to undergo ring-opening polymerization, forming polyamines. These polyamines can interact with various molecular targets, including DNA and proteins, leading to biological effects such as antibacterial and antimicrobial activity . The compound’s unique structure allows it to participate in multiple pathways, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
N,N,2-trimethyl-1H-benzimidazole-1-carboxamide: Another cyclic amide with similar properties but a different core structure.
N,N-dimethylaziridine: A simpler aziridine derivative with fewer methyl groups.
Uniqueness: N,N,2-trimethylaziridine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form polyamines through ring-opening polymerization is a distinctive feature that sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N,N,2-trimethylaziridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNVBNNVSIGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451571 |
Source


|
| Record name | N,N,2-trimethylaziridine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137514-20-6 |
Source


|
| Record name | N,N,2-trimethylaziridine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
